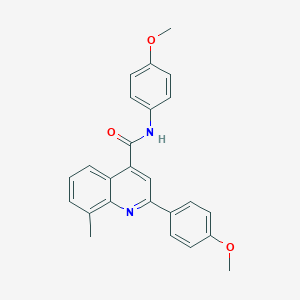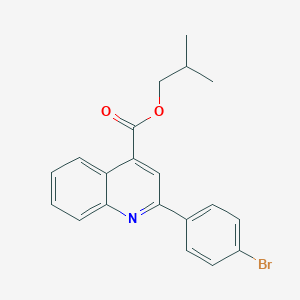
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with isobutyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted quinoline derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Phenyl-substituted quinoline derivatives
Substitution: Functionalized quinoline derivatives with various substituents
Applications De Recherche Scientifique
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used as a probe to study biological processes and pathways, including enzyme inhibition, receptor binding, and cellular signaling.
Material Science: The compound can be used in the development of new materials with unique optical, electronic, or magnetic properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes, receptors, or DNA. This binding can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The bromophenyl group and the quinoline core play crucial roles in the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has applications in material science.
4-(4-Bromophenyl)-thiazol-2-amine: This compound has shown antiproliferative activity against cancer cells and is used in medicinal chemistry.
Uniqueness
2-Methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific combination of the quinoline core, bromophenyl group, and isobutyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C20H18BrNO2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
2-methylpropyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-7-9-15(21)10-8-14)22-18-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3 |
Clé InChI |
VPCXUCFHDZOZGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



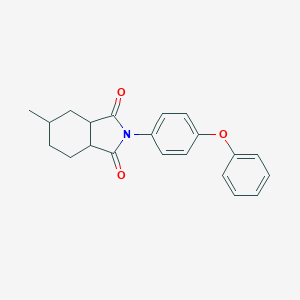
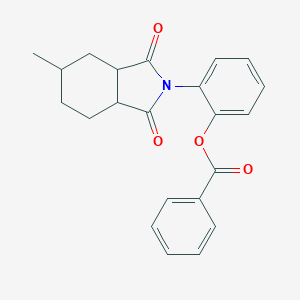


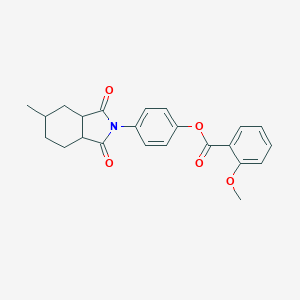


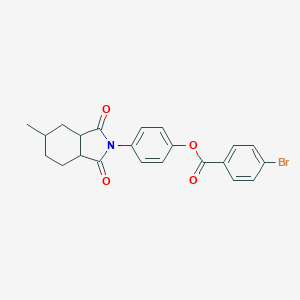
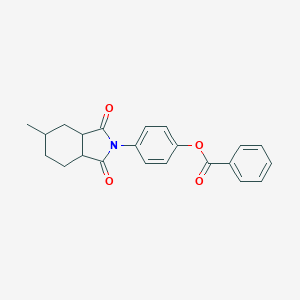
![2-[(4-Methylphenyl)sulfonyl]-4-[(2-thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B340582.png)


